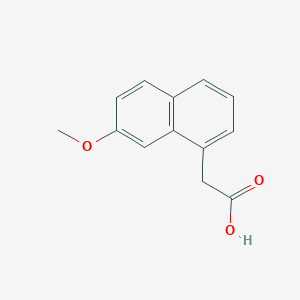

7-Methyl-1-naphthyl acetic acid

Description

The exact mass of the compound 2-(7-Methoxynaphthalen-1-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(7-methoxynaphthalen-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPYHKXILUFWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2CC(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544066 | |

| Record name | (7-Methoxynaphthalen-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6836-22-2 | |

| Record name | 7-Methoxy-1-naphthaleneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6836-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7-Methoxynaphthalen-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methoxy-1-naphthaleneacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 7-Methyl-1-naphthyl Acetic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic routes for 7-Methyl-1-naphthyl acetic acid, a substituted derivative of the plant growth regulator, 1-naphthaleneacetic acid. Due to the specific nature of this compound, detailed experimental protocols and quantitative data are not widely available in published literature. Therefore, this document outlines the most probable synthetic pathways based on established organic chemistry principles and available information on related compounds. The synthesis primarily revolves around the strategic functionalization of 2-methylnaphthalene (B46627).

Proposed Synthetic Pathways

Two main strategies are proposed for the synthesis of this compound, starting from 2-methylnaphthalene. Both routes involve the initial challenge of achieving the desired 1,7-disubstitution pattern on the naphthalene (B1677914) core.

Route 1: Friedel-Crafts Acetylation followed by Willgerodt-Kindler Reaction

This is the most likely pathway, involving the formation of a key intermediate, 7-methyl-1-acetylnaphthalene.

-

Friedel-Crafts Acetylation of 2-Methylnaphthalene: The initial step involves the acylation of 2-methylnaphthalene with an acetylating agent such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride). This reaction is known to produce a mixture of isomeric products. The solvent and reaction conditions play a crucial role in determining the product distribution.[1] For instance, conducting the reaction in carbon disulfide at room temperature has been reported to yield a mixture containing 7-methyl-1-acetonaphthone.[2] The separation of the desired 1,7-isomer from other products like the 1,6-isomer can be challenging and may require techniques such as fractional crystallization of their oxime derivatives.[2]

-

Willgerodt-Kindler Reaction: The isolated 7-methyl-1-acetylnaphthalene can then be converted to the corresponding thioamide via the Willgerodt-Kindler reaction.[3][4] This reaction is typically carried out using sulfur and a secondary amine, such as morpholine, at elevated temperatures.

-

Hydrolysis: The resulting thioamide is then hydrolyzed, usually under acidic or basic conditions, to yield the final product, this compound.

Route 2: Chloromethylation and Subsequent Conversion

This alternative route involves the introduction of a chloromethyl group, which is then converted to the acetic acid moiety.

-

Chloromethylation of 2-Methylnaphthalene: This step would involve reacting 2-methylnaphthalene with formaldehyde (B43269) and hydrochloric acid, often in the presence of a catalyst like zinc chloride.[5][6][7] Similar to the Friedel-Crafts acylation, this reaction is expected to produce a mixture of isomers, and conditions would need to be optimized to favor the formation of 1-chloromethyl-7-methylnaphthalene.

-

Cyanation: The 1-chloromethyl-7-methylnaphthalene intermediate can be reacted with a cyanide salt, such as sodium or potassium cyanide, to form 7-methyl-1-naphthylacetonitrile.

-

Hydrolysis: Finally, acidic or basic hydrolysis of the nitrile group will yield this compound.

Logical Workflow for Synthesis via Route 1

Caption: Proposed synthesis of this compound via Friedel-Crafts and Willgerodt-Kindler reactions.

Experimental Considerations and Data Gaps

A thorough review of the scientific literature did not yield specific, reproducible experimental protocols for the synthesis of this compound. The primary challenges lie in the selective synthesis and isolation of the key intermediate, 7-methyl-1-acetylnaphthalene.

Data Presentation:

Due to the lack of specific experimental data, a quantitative data table cannot be provided at this time. Researchers undertaking this synthesis would need to perform optimization studies for each step and characterize the intermediates and final product to determine yields, purity, and spectroscopic properties.

| Reaction Step | Starting Material | Reagents | Product | Reported Yield (%) | Key Parameters & Notes |

| Friedel-Crafts Acetylation | 2-Methylnaphthalene | Acetyl chloride, AlCl₃, Solvent (e.g., CS₂) | Mixture of acetylated isomers | Not specified for 1,7-isomer | Solvent and temperature are critical for isomer distribution. Separation of isomers is a key challenge. |

| Willgerodt-Kindler Reaction | 7-Methyl-1-acetylnaphthalene | Sulfur, Morpholine | Thioamide intermediate | Not specified | Typically requires high temperatures. |

| Hydrolysis | Thioamide intermediate | Acid or Base | This compound | Not specified | Standard hydrolysis conditions. |

Characterization Data:

No published NMR, IR, or mass spectrometry data for this compound (CAS 56137-91-8) were found during the literature search.[8][9] Characterization of the final product would be essential to confirm its identity and purity.

Conclusion for Researchers

The synthesis of this compound presents a challenging but feasible endeavor for experienced synthetic organic chemists. The most promising route appears to be the Friedel-Crafts acetylation of 2-methylnaphthalene followed by the Willgerodt-Kindler reaction and subsequent hydrolysis. However, significant process development would be required to optimize the selective formation of the 1,7-disubstituted naphthalene core and to develop effective purification strategies. The lack of detailed public-domain information underscores the novelty of this specific compound and the opportunity for new research in this area. Any successful synthesis would require thorough analytical characterization to confirm the structure and purity of the final product.

References

- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Friedel–Crafts acylations of aromatic hydrocarbons. Part XV. Acetylation of 2-methylnaphthalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. DSpace [openresearch.okstate.edu]

- 7. scispace.com [scispace.com]

- 8. 56137-91-8,(7-methylnaphthalen-1-yl)acetic acid [easechem.com]

- 9. (7-methylnaphthalen-1-yl)acetic acid, CasNo.56137-91-8 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

An In-depth Technical Guide to the Chemical Properties of 7-Methyl-1-naphthyl acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-1-naphthyl acetic acid is a derivative of the well-known plant growth regulator, 1-naphthaleneacetic acid (NAA). While NAA is extensively studied and used in agriculture, the specific properties and potential applications of its methylated analogue, this compound, remain largely unexplored. This technical guide aims to provide a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and expected spectroscopic data for this compound. The information herein is designed to support researchers and scientists in the fields of medicinal chemistry, agrochemistry, and material science who may be interested in synthesizing and evaluating this novel molecule.

Chemical and Physical Properties

The chemical and physical properties of this compound are expected to be similar to those of 1-naphthaleneacetic acid, with modifications arising from the presence of the methyl group. The methyl group is an electron-donating group, which can influence the electronic distribution within the naphthalene (B1677914) ring and affect properties such as pKa and reactivity.

Table 1: Predicted and Known Chemical Properties

| Property | 1-Naphthaleneacetic Acid (NAA) (Experimental) | This compound (Predicted) | Data Source |

| Molecular Formula | C₁₂H₁₀O₂ | C₁₃H₁₂O₂ | - |

| Molecular Weight | 186.21 g/mol | 200.23 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Likely a crystalline solid | [2] |

| Melting Point | 141-143 °C | Expected to be in a similar range, potentially slightly different due to crystal packing. | [2] |

| Boiling Point | 352 °C | Expected to be slightly higher than NAA. | [2] |

| Solubility | Slightly soluble in water; soluble in ethanol, acetone, chloroform, and ether. | Similar solubility profile to NAA is expected. | - |

| pKa | ~4.2 | Expected to be slightly higher than NAA due to the electron-donating methyl group. | - |

| LogP | 2.47 | Expected to be slightly higher than NAA due to increased lipophilicity from the methyl group. | [2] |

Synthesis of this compound

A plausible synthetic route to this compound would likely start from a readily available 7-substituted naphthalene derivative. One potential starting material is 2,7-dimethylnaphthalene. The synthesis could proceed via a multi-step process involving acylation, followed by oxidation or another chain extension method.

A well-established method for introducing a side chain to an aromatic ring is the Friedel-Crafts acylation.[3][4] The acetylation of 2-methylnaphthalene (B46627) is known to produce a mixture of isomers, and the reaction conditions can be tuned to favor certain products.[3][4] For the synthesis of this compound, a key step would be the selective functionalization at the 1-position of a 7-methylnaphthalene precursor.

Proposed Synthetic Pathway

A potential synthetic route is outlined below, starting from 2-methylnaphthalene. This route involves the introduction of an acetyl group, which can then be converted to the acetic acid moiety.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Friedel-Crafts Acetylation of 2-Methylnaphthalene

-

To a stirred solution of 2-methylnaphthalene in a suitable solvent (e.g., nitrobenzene (B124822) or dichloromethane), add anhydrous aluminum chloride (AlCl₃) portion-wise at 0 °C.[3]

-

Slowly add acetyl chloride to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain a crude mixture of acetylated isomers.

Step 2: Isomer Separation

-

The separation of the desired 2-methyl-7-acetylnaphthalene from the other isomers can be achieved by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel. The success of this separation is critical for obtaining the pure target precursor.

Step 3: Willgerodt-Kindler Reaction

-

A mixture of the purified 2-methyl-7-acetylnaphthalene, sulfur, and morpholine (B109124) is heated at reflux for several hours.

-

After cooling, the reaction mixture is poured into water and extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the thiomorpholide intermediate.

Step 4: Hydrolysis

-

The crude thiomorpholide is hydrolyzed by heating with a strong acid (e.g., concentrated HCl) or base (e.g., NaOH) in a suitable solvent.

-

After the reaction is complete, the mixture is cooled and acidified (if a basic hydrolysis was performed) to precipitate the crude this compound.

-

The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Alternative Step 3: Hypohalite Oxidation (Haloform Reaction)

-

The purified 2-methyl-7-acetylnaphthalene can be oxidized to the corresponding carboxylic acid using a hypohalite solution (e.g., sodium hypobromite (B1234621) prepared from bromine and sodium hydroxide).

-

The reaction is typically carried out at low temperatures.

-

After completion, the reaction mixture is acidified to precipitate the this compound.

-

The product is collected by filtration and purified by recrystallization.

Spectroscopic Data (Predicted)

The spectroscopic data for this compound can be predicted by analyzing the known spectra of 1-naphthaleneacetic acid and considering the effect of the methyl group at the 7-position.[1][5][6]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data for this compound | Comparison with 1-Naphthaleneacetic Acid (NAA) |

| ¹H NMR | - Aromatic protons (6H): Multiplets in the range of δ 7.2-8.1 ppm. The protons on the same ring as the methyl group will show slightly different chemical shifts compared to NAA. - Methylene (B1212753) protons (2H): A singlet around δ 4.0 ppm. - Methyl protons (3H): A singlet around δ 2.5 ppm. - Carboxylic acid proton (1H): A broad singlet above δ 10 ppm. | The aromatic region will be more complex due to the methyl substituent. The methylene and carboxylic acid proton signals will be in similar regions. A new singlet for the methyl group will be present.[5][7] |

| ¹³C NMR | - Carbonyl carbon: ~178 ppm. - Aromatic carbons: 10 signals in the range of 120-135 ppm. The carbon bearing the methyl group (C-7) will be shifted downfield. - Methylene carbon: ~40 ppm. - Methyl carbon: ~21 ppm. | The number of aromatic signals will be different due to the loss of symmetry. The chemical shifts of the carbons in the substituted ring will be altered by the methyl group. A new signal for the methyl carbon will appear.[6] |

| IR Spectroscopy | - O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹. - C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹. - C=O stretch (carboxylic acid): Strong absorption around 1700 cm⁻¹. - C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region. | The overall IR spectrum is expected to be very similar to that of NAA, with potential minor shifts in the fingerprint region due to the methyl group.[1][8] |

| Mass Spectrometry (EI) | - Molecular ion (M⁺): m/z = 200. - Major fragment ions: Loss of the carboxylic acid group (-COOH, m/z = 155) and subsequent fragmentation of the naphthalene ring. A fragment corresponding to the tropylium-like ion of methylnaphthalene might be observed. | The molecular ion peak will be at a higher m/z value. The fragmentation pattern is expected to be analogous to NAA, with the base peak likely corresponding to the [M-COOH]⁺ fragment.[1][9] |

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound.

The parent compound, 1-naphthaleneacetic acid (NAA), is a well-known synthetic auxin, a class of plant hormones that play a crucial role in various aspects of plant growth and development. NAA is widely used in agriculture to:

-

Promote root formation in cuttings.

-

Prevent premature fruit drop.

-

Induce flowering and fruit thinning.

The biological activity of NAA is mediated through its interaction with auxin-binding proteins and its influence on gene expression, leading to changes in cell division, elongation, and differentiation.

It is plausible that this compound may also exhibit auxin-like activity, potentially with altered potency or selectivity compared to NAA. The presence and position of the methyl group on the naphthalene ring could affect its binding to auxin receptors and its metabolic stability within plant tissues. However, without experimental data, any discussion of its biological effects remains speculative.

Due to the lack of experimental data, no diagrams for signaling pathways can be provided for this compound.

Conclusion

This compound represents an unexplored derivative of the important plant growth regulator, 1-naphthaleneacetic acid. This technical guide provides a theoretical framework for its chemical properties, a plausible synthetic strategy, and predicted spectroscopic data. The information presented here is intended to serve as a foundation for researchers interested in synthesizing and investigating this compound for potential applications in agrochemistry, pharmacology, or material science. Further experimental validation is necessary to confirm the properties and biological activities of this compound.

References

- 1. 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Friedel–Crafts acylations of aromatic hydrocarbons. Part XV. Acetylation of 2-methylnaphthalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. 1-Naphthaleneacetic acid(86-87-3) 1H NMR spectrum [chemicalbook.com]

- 6. 1-Naphthaleneacetic acid(86-87-3) 13C NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 1-Naphthaleneacetic acid [webbook.nist.gov]

- 9. 1-Naphthaleneacetic acid [webbook.nist.gov]

Uncharted Territory: The Mechanism of Action of 7-Methyl-1-naphthyl acetic acid Remains Undefined

A comprehensive review of scientific literature reveals a significant gap in the understanding of the precise mechanism of action for 7-Methyl-1-naphthyl acetic acid. While its structural similarity to the well-characterized synthetic auxin, 1-Naphthaleneacetic acid (NAA), suggests a potential role as a plant growth regulator, specific experimental data detailing its biological activity, cellular targets, and signaling pathways is currently unavailable in the public domain.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the core mechanisms of this compound. However, the absence of published research on this specific compound prevents a detailed analysis of its quantitative data, experimental protocols, and signaling pathways.

A Look at the Parent Compound: 1-Naphthaleneacetic Acid (NAA)

Given the lack of information on the 7-methyl derivative, we can turn to its parent compound, 1-Naphthaleneacetic acid (NAA), for potential insights. NAA is a widely used synthetic auxin that mimics the effects of the natural plant hormone indole-3-acetic acid (IAA).[1] Its primary mechanism of action in plants involves binding to specific auxin receptors, which initiates a cascade of downstream signaling events that regulate gene expression and ultimately control various aspects of plant growth and development.[1]

Established Roles of NAA in Plant Physiology:

-

Root Formation: NAA is commonly used to stimulate the formation of adventitious and lateral roots in plant cuttings.[2][3]

-

Fruit Development: It plays a role in preventing premature fruit drop and can be used for fruit thinning to improve the quality of the remaining fruit.[1][2][4]

-

Cell Elongation and Division: As an auxin, NAA influences cell elongation and division, which are fundamental processes in plant growth.[1]

A Novel, Non-Traditional Mechanism in Human Cells:

Interestingly, a recent study has uncovered a novel mechanism of action for NAA in human cells, distinct from its role as a plant hormone. This research demonstrated that NAA can enhance the in vitro culturing of human cells by inhibiting apoptosis (programmed cell death).[5] The study identified that NAA treatment leads to an increased expression of the angiopoietin-like 4 (ANGPTL4) gene, which is known to be involved in lipid metabolism and has anti-apoptotic functions.[5] Experiments using ANGPTL4 knockout cells confirmed that this gene is required for the anti-apoptotic effects of NAA.[5]

Future Directions and the Path Forward

The dearth of information on this compound presents a clear opportunity for future research. Investigating the biological activity of this compound is a logical next step. Key research questions would include:

-

Does this compound exhibit auxin-like activity in plants?

-

How does the addition of a methyl group at the 7th position of the naphthalene (B1677914) ring affect its binding to auxin receptors compared to NAA?

-

Does this compound share the anti-apoptotic properties of NAA in human cells?

-

What are the specific cellular targets and signaling pathways modulated by this compound?

To address these questions, a series of experiments would be required, starting with in vitro binding assays with known auxin receptors, followed by cell-based assays to assess its effects on gene expression and cellular processes like proliferation and apoptosis. Plant-based bioassays would also be crucial to determine its physiological effects on root and shoot development.

Until such studies are conducted and published, the mechanism of action of this compound will remain speculative. Researchers interested in this compound are encouraged to undertake foundational studies to elucidate its biological functions.

Proposed Alternative: An In-depth Guide to 1-Naphthaleneacetic Acid (NAA)

While a detailed guide on this compound is not feasible at this time, we can offer to provide a comprehensive technical guide on the mechanism of action of its well-researched parent compound, 1-Naphthaleneacetic acid (NAA) . This would include:

-

A detailed overview of its classical mechanism of action as a synthetic auxin in plants, including its interaction with TIR1/AFB receptors and downstream signaling.

-

A thorough examination of the recently discovered anti-apoptotic mechanism in human cells, focusing on the role of ANGPTL4.

-

Summarized quantitative data from key studies in structured tables.

-

Detailed experimental protocols for the assays mentioned in the literature.

-

Graphviz diagrams illustrating the known signaling pathways in both plant and human cells.

Should this alternative be of interest, please indicate, and a comprehensive guide on 1-Naphthaleneacetic acid will be generated.

References

- 1. Introduction to 1-Naphthaleneacetic Acid: A Pivotal Plant Growth Regulator [hbjrain.com]

- 2. 1-Naphthaleneacetic acid | 86-87-3 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 1-naphthylacetic acid [sitem.herts.ac.uk]

- 5. 1-Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 7-Methyl-1-naphthyl acetic acid as a Synthetic Auxin: A Technical Guide

Disclaimer: Publicly available research specifically detailing the biological activity, quantitative dose-response, and specific signaling pathways of 7-Methyl-1-naphthyl acetic acid (7-MNAA) is limited. This guide leverages the extensive research on the closely related and structurally similar synthetic auxin, 1-Naphthaleneacetic acid (NAA) , as a proxy to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The principles, protocols, and pathways described for NAA are anticipated to be highly relevant to the study of 7-MNAA.

Introduction to this compound as a Putative Synthetic Auxin

This compound (7-MNAA) is a derivative of 1-Naphthaleneacetic acid (NAA), a well-established synthetic auxin used extensively in agriculture and horticulture.[1][2] Like other auxins, 7-MNAA is expected to influence a wide range of plant growth and developmental processes, including cell elongation, division, and differentiation. Its primary mechanism of action is presumed to be through the canonical auxin signaling pathway, which involves the perception of the auxin signal by specific receptors and the subsequent cascade of events leading to changes in gene expression.

The Auxin Signaling Pathway

Synthetic auxins like NAA, and presumably 7-MNAA, exert their effects by co-opting the natural auxin signaling pathway. This pathway is primarily mediated by three key protein families: the TIR1/AFB F-box proteins, the Aux/IAA transcriptional repressors, and the ARF transcription factors.

At low auxin concentrations, Aux/IAA proteins bind to and inhibit ARF transcription factors, preventing the expression of auxin-responsive genes. When auxin concentrations increase, auxin acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptors and the Aux/IAA repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of Aux/IAA repressors liberates the ARF transcription factors, which can then activate or repress the transcription of target genes, leading to various physiological responses.

Quantitative Data on NAA Activity

The following tables summarize quantitative data on the biological activity of 1-Naphthaleneacetic acid (NAA) in various bioassays. This data can serve as a benchmark for designing experiments to evaluate the activity of 7-MNAA.

Table 1: Effect of NAA Concentration on Adventitious Rooting

| Plant Species | NAA Concentration (mg/L) | Observed Effect | Reference |

| Hemarthria compressa | 100 | Increased rooting percentage and number of adventitious roots. | [3] |

| Hemarthria compressa | 200 | Maximum rooting ability observed. | [3] |

| Hemarthria compressa | 400 | Suppressed rooting parameters. | [3] |

| Aglaonema 'White Tip' | 6.7 µM (approx. 1.25 mg/L) | Increased root number. | [4] |

| Aglaonema 'White Tip' | 13.4 µM (approx. 2.5 mg/L) | Further increase in root number. | [4] |

| Aglaonema 'White Tip' | 26.8 µM (approx. 5.0 mg/L) | Decline in root number. | [4] |

| Wheat Genotypes | 25 | Increased root fresh and dry weight, and root length. | [5] |

Table 2: Dose-Response of NAA in Coleoptile and Root Elongation Assays

| Assay Type | Organism | NAA Concentration | Response | Reference |

| Avena Coleoptile Elongation | Avena sativa | > 0.003 µM | No biphasic dose-response curve observed, unlike IAA. | [6][7] |

| Root Elongation Inhibition | Arabidopsis thaliana (aux1 mutant) | Not specified | Restored gravitropic response. | [2] |

| Maize Seedling Root Elongation | Zea mays | 0.01 - 10 µM | Dose-dependent inhibition of elongation and promotion of swelling. | [8] |

Experimental Protocols for Auxin Bioassays

The following are detailed methodologies for common auxin bioassays that can be adapted to test the biological activity of 7-MNAA.

Avena Coleoptile Curvature Test

This classic bioassay measures the differential growth induced by the unilateral application of an auxin.[9][10]

Materials:

-

Avena sativa (oat) seeds

-

Agar (B569324) powder

-

Petri dishes

-

Glass holders for water culture

-

Razor blades

-

Forceps

-

Millimeter ruler

-

Dark growth chamber with a red light source

-

Test compound (7-MNAA or NAA) stock solution

-

Control solution (without auxin)

Procedure:

-

Seed Germination: Germinate Avena seeds in complete darkness. Two days after germination, expose the seedlings to a short period (2-4 hours) of red light.[11]

-

Seedling Selection: When the roots are approximately 2 mm long, transfer the seedlings to glass holders for water culture and continue to grow in darkness until the coleoptiles are 15-30 mm in height.[12] Select seedlings with straight coleoptiles for the assay.

-

Coleoptile Decapitation (First): Using a sharp razor blade, remove the apical 1 mm of the coleoptile tip.

-

Auxin Collection (if testing endogenous auxin) or Agar Block Preparation: For testing unknown substances, place the removed tips on an agar block to allow auxin to diffuse into it. For testing a known compound like 7-MNAA, prepare agar blocks containing various concentrations of the test substance.

-

Coleoptile Decapitation (Second): After approximately 3 hours, perform a second decapitation, removing about 4 mm of the coleoptile to ensure no regeneration of the tip. Gently pull the primary leaf to break its connection at the base.[11]

-

Application of Agar Block: Place the agar block containing the test compound asymmetrically on one side of the decapitated coleoptile stump. The primary leaf can be used to support the agar block.[11]

-

Incubation: Incubate the setup in the dark in a moist environment (e.g., a covered Petri dish with moist filter paper) for 90 minutes to 4 hours.[10][11]

-

Measurement: After incubation, create a shadowgraph of the coleoptiles and measure the angle of curvature. The degree of curvature is proportional to the concentration of the active auxin.[10][13]

Root Growth Inhibition Assay

This bioassay is based on the principle that auxins at high concentrations inhibit root elongation.[14]

Materials:

-

Seeds of a suitable plant species (e.g., Arabidopsis thaliana, cress, or rice)

-

Petri dishes

-

Filter paper or agar-based growth medium (e.g., MS medium)

-

Millimeter ruler or imaging system with measurement software

-

Growth chamber with controlled light and temperature

-

Test compound (7-MNAA or NAA) stock solution

-

Control solution (without auxin)

Procedure:

-

Seed Sterilization and Plating: Surface sterilize the seeds and place them on Petri dishes containing either sterile filter paper moistened with the test solutions or a solid growth medium supplemented with a range of concentrations of the test compound. Include a control group with no added auxin.

-

Stratification (if required): For some species like Arabidopsis, a cold treatment (stratification) at 4°C for 2-3 days in the dark is necessary to synchronize germination.

-

Germination and Growth: Place the Petri dishes vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod at 22-24°C) to allow the roots to grow along the surface of the medium.[8]

-

Incubation: Allow the seedlings to grow for a specified period (e.g., 4-7 days).

-

Measurement: After the incubation period, measure the length of the primary root for each seedling.

-

Data Analysis: Calculate the average root length for each concentration and express it as a percentage of the average root length of the control group. Plot the percentage of root growth inhibition against the concentration of the test compound to generate a dose-response curve.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Plant root development: is the classical theory for auxin-regulated root growth false? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Auxin Concentration/Growth Relationship for Avena Coleoptile Sections from Seedlings Grown in Complete Darkness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Avena curvature test is a bioassay for the activity class 11 biology CBSE [vedantu.com]

- 10. The Avena geo-curvature test : A quick and simple bioassay for auxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. brainly.in [brainly.in]

- 12. sarthaks.com [sarthaks.com]

- 13. Avena curvature test - Dictionary of botany [botanydictionary.org]

- 14. What is Auxin bioassay class 11 biology CBSE [vedantu.com]

Methodological & Application

Application Notes and Protocols for 7-Methyl-1-naphthyl acetic acid (7-MNAA) in Rooting Cuttings

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-1-naphthyl acetic acid (7-MNAA) is a synthetic auxin, a class of plant hormones that play a crucial role in regulating plant growth and development.[1] Like other auxins, both natural and synthetic, 7-MNAA is anticipated to be effective in stimulating adventitious root formation in stem and leaf cuttings.[1][2] This document provides a detailed protocol for utilizing 7-MNAA to promote rooting in cuttings, based on established methodologies for similar synthetic auxins such as 1-Naphthaleneacetic acid (NAA) and Indole-3-butyric acid (IBA).[3][4]

Synthetic auxins like NAA and IBA are widely used in horticulture and agriculture for plant propagation due to their stability compared to the naturally occurring auxin, Indole-3-acetic acid (IAA).[3] They function by promoting cell division and differentiation at the basal end of cuttings, leading to the development of root primordia.[4] Given its structural similarity to NAA, 7-MNAA is expected to exhibit similar biological activity.

These protocols are intended to serve as a starting point for researchers. Optimal concentrations and application methods for 7-MNAA may vary depending on the plant species, the physiological condition of the cuttings, and environmental factors. Empirical testing is recommended to determine the most effective conditions for specific applications.

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges and application methods for synthetic auxins like NAA and IBA, which can be used as a reference for designing experiments with 7-MNAA.

Table 1: Recommended Starting Concentrations of 7-MNAA for Rooting Cuttings (Based on Analogy with NAA and IBA)

| Plant Material Type | Quick Dip (ppm) | Basal Soak (ppm) |

| Herbaceous Cuttings | 500 - 1,500 | 50 - 200 |

| Softwood Cuttings | 1,000 - 3,000 | 100 - 500 |

| Semi-hardwood Cuttings | 2,000 - 5,000 | 200 - 1,000 |

| Hardwood Cuttings | 3,000 - 10,000 | 500 - 2,000 |

Table 2: Comparison of Common Synthetic Auxins for Rooting

| Auxin | Chemical Stability | Potency | Typical Concentration Range (ppm) | Notes |

| IBA (Indole-3-butyric acid) | High | Moderate | 500 - 10,000 | Often considered milder and less prone to causing tissue damage than NAA.[4] Effective for a wide range of species.[5][6] |

| NAA (1-Naphthaleneacetic acid) | High | High | 250 - 4,000 | More potent than IBA, lower concentrations may be effective.[4] Can be phytotoxic at higher concentrations.[1] |

| 7-MNAA (this compound) | Expected to be High | Expected to be High | To be determined empirically | As a derivative of NAA, it is expected to have similar or potentially enhanced activity. |

Experimental Protocols

Protocol 1: Preparation of 7-MNAA Stock and Working Solutions

Materials:

-

This compound (7-MNAA) powder

-

Ethanol (B145695) or Sodium Hydroxide (NaOH) for dissolving

-

Distilled or deionized water

-

Volumetric flasks

-

Magnetic stirrer and stir bar

-

pH meter and adjustment solutions (e.g., HCl, KOH)

Procedure:

-

Stock Solution Preparation (e.g., 10,000 ppm):

-

Weigh the required amount of 7-MNAA powder. To prepare a 10,000 ppm (10 mg/mL) solution, weigh 100 mg of 7-MNAA.

-

Dissolve the 7-MNAA powder in a small amount of a suitable solvent. 7-MNAA, similar to NAA, may have low solubility in water. Use a minimal amount of ethanol or 1N NaOH to dissolve the powder completely.

-

Once dissolved, transfer the solution to a 10 mL volumetric flask.

-

Bring the final volume to 10 mL with distilled water. Mix thoroughly.

-

Store the stock solution in a dark, refrigerated container.

-

-

Working Solution Preparation:

-

Prepare working solutions by diluting the stock solution with distilled water. For example, to prepare 100 mL of a 1000 ppm working solution from a 10,000 ppm stock, pipette 10 mL of the stock solution into a 100 mL volumetric flask and bring to volume with distilled water.

-

Adjust the pH of the final working solution to a range of 6.0-7.0 for optimal uptake by the plant tissue.

-

Protocol 2: Application of 7-MNAA to Cuttings

Materials:

-

Healthy, disease-free plant cuttings

-

Prepared 7-MNAA working solutions

-

Beakers or shallow trays

-

Rooting medium (e.g., perlite, vermiculite, sand, or a mixture)

-

Pots or propagation trays

-

Misting system or plastic bags to maintain humidity

Procedure:

-

Cutting Selection and Preparation:

-

Take cuttings from healthy, actively growing parent plants.

-

The type of cutting (herbaceous, softwood, semi-hardwood, or hardwood) will depend on the plant species and time of year.

-

Cuttings should typically be 4-6 inches long and have at least two to three nodes.

-

Make a fresh, angled cut at the base of the cutting, just below a node.

-

Remove the lower leaves to prevent rotting, leaving two to four leaves at the top.

-

-

Application of 7-MNAA:

-

Quick Dip Method:

-

Pour a small amount of the desired 7-MNAA working solution into a clean beaker.

-

Dip the basal 1-2 cm of the cuttings into the solution for 5-10 seconds.

-

Allow the cuttings to air dry for a few minutes before planting.

-

-

Basal Soak Method:

-

Place the basal end of the cuttings in a beaker containing a lower concentration of 7-MNAA solution.

-

Soak the cuttings for a period of 1 to 24 hours, depending on the plant species and cutting type.

-

-

-

Planting and Aftercare:

-

Insert the treated cuttings into a pre-moistened, well-drained rooting medium.

-

Place the pots or trays in a location with bright, indirect light.

-

Maintain high humidity around the cuttings by using a misting system or by covering the pots with a clear plastic bag.

-

Ensure the rooting medium remains moist but not waterlogged.

-

Monitor for root development, which can take from a few weeks to several months depending on the species.

-

Visualizations

Caption: Conceptual signaling pathway of 7-MNAA inducing adventitious root formation.

Caption: Experimental workflow for rooting cuttings with 7-MNAA.

References

Application of Auxins in Agriculture for Fruit Set: A Focus on 1-Naphthaleneacetic Acid

Disclaimer: Extensive literature searches did not yield specific information on the application of 7-Methyl-1-naphthylacetic acid (7-MNA) for fruit set in agriculture. Due to the lack of available data, this document focuses on the well-documented and structurally related synthetic auxin, 1-Naphthaleneacetic Acid (NAA), as a representative example of how auxins are utilized to promote fruit set. The protocols and data presented herein pertain to NAA and should be considered as a starting point for research on other auxin analogs.

Introduction

Fruit set, the transition of a flower into a developing fruit, is a critical stage in crop production. This process is intricately regulated by plant hormones, with auxins playing a pivotal role.[1][2][3] Following successful pollination and fertilization, a surge in auxin production within the developing seeds stimulates ovary growth and prevents the abscission (shedding) of the flower.[1] In the absence of adequate pollination or fertilization, fruit set can fail, leading to significant yield losses. Synthetic auxins, such as 1-Naphthaleneacetic Acid (NAA), are widely used in agriculture to mimic the natural hormonal signals, thereby inducing fruit set, preventing premature fruit drop, and in some cases, promoting the development of parthenocarpic (seedless) fruit.[2][4][5]

NAA is a versatile plant growth regulator that can either promote or inhibit plant physiological processes depending on its concentration and the timing of application.[6][7] At low concentrations, it is used to stimulate rooting and enhance fruit set, while at higher concentrations, it can act as a fruit thinning agent.[8][9] The effectiveness of NAA is influenced by various factors including the plant species, cultivar, environmental conditions, and the developmental stage of the flower or fruit.

Quantitative Data on NAA Application for Fruit Set and Related Effects

The following tables summarize the quantitative data from various studies on the application of NAA for influencing fruit set and other related parameters in different fruit crops.

Table 1: Effect of NAA on Fruit Set and Yield in Various Crops

| Crop | Cultivar | NAA Concentration (ppm) | Application Stage | Observed Effect | Reference |

| Sapota | Kalipatti | 100 | Flowering and pea stage (July-August) | Increased fruit set (18.5%), fruit retention (88.5%), and yield (75.90 kg/tree ) | [10] |

| Sapota | Kalipatti | 100 | Flowering and pea stage (May) | Increased fruit set (4.9%) and fruit retention (83.5%) | [10] |

| Citrus | Valencia Orange | 2.5 | Full bloom | Increased horticultural fruit set from 0.18% to 11.35% | [11] |

| Citrus | Valencia Orange | 5, 10 | Full bloom | Induced a commercial fruit crop (HFS 0.72% and 0.54%, respectively) | [11] |

| Citrus | Temple Orange | Not specified | Full bloom | Increased horticultural fruit set from 0.35% to a range of 0.61% to 1.45% | [11] |

| Mango | Keitt | 25 (in combination with GA3) | Not specified | Highest fruit set (29.0%) compared to control (16.5%) | [12] |

| Mango | Keitt | 50 (in combination with GA3) | Not specified | Increased fruit set (27.6%) compared to control (16.5%) | [12] |

Table 2: Effects of NAA on Fruit Characteristics

| Crop | Cultivar | NAA Concentration (ppm) | Application Stage | Observed Effect on Fruit | Reference |

| Sapota | Kalipatti | 100 | Flowering and pea stage | Increased average fruit weight (104 g) and TSS (22.50 °Brix) | [10] |

| Date Palm | Zahdi | 40, 60 | 15-16 weeks after pollination | Increased fruit size, weight, volume, pulp-to-seed ratio, and moisture content. Delayed ripening by at least one month. | [13] |

| Apple | Not specified | 20-80 | 3-35 days after petal fall | Increased thinning with increased concentration. Reduced number of seeds per fruit. | [8] |

Experimental Protocols

The following are generalized protocols for preparing and applying NAA solutions to evaluate their effect on fruit set. Researchers should optimize these protocols for their specific crop and experimental conditions.

Protocol 1: Preparation of NAA Stock Solution and Working Solutions

Objective: To prepare a concentrated stock solution of NAA and dilute it to various working concentrations for application.

Materials:

-

1-Naphthaleneacetic acid (NAA) powder

-

Ethanol (B145695) or Sodium Hydroxide (NaOH) for initial dissolution

-

Distilled or deionized water

-

Volumetric flasks (various sizes)

-

Magnetic stirrer and stir bar

-

pH meter

-

Graduated cylinders and pipettes

Procedure:

-

Prepare a 1000 ppm (mg/L) NAA Stock Solution:

-

Weigh 100 mg of NAA powder.

-

NAA is sparingly soluble in water.[14] Dissolve the NAA powder in a small amount of ethanol (e.g., 1-2 mL) or 1N NaOH.

-

Transfer the dissolved NAA to a 100 mL volumetric flask.

-

Add distilled water to the flask, bringing the volume up to the 100 mL mark.

-

Mix thoroughly using a magnetic stirrer until the solution is homogenous.

-

Store the stock solution in a labeled, dark bottle at 4°C.

-

-

Prepare Working Solutions:

-

To prepare a 100 ppm working solution, pipette 10 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and bring the volume to 100 mL with distilled water.

-

Similarly, calculate the required volume of the stock solution for other desired concentrations (e.g., 2.5 ppm, 10 ppm, 50 ppm) using the formula: C1V1 = C2V2 (where C is concentration and V is volume).

-

It is advisable to add a non-ionic surfactant to the final working solution to improve adhesion and coverage on the plant surface.

-

Protocol 2: Field Application of NAA for Fruit Set Enhancement

Objective: To apply NAA solutions to flowering plants to evaluate its effect on fruit set percentage.

Materials:

-

Prepared NAA working solutions

-

Control solution (water + surfactant)

-

Handheld sprayer or backpack sprayer

-

Personal Protective Equipment (PPE): gloves, safety glasses

-

Plant labels and marking tape

-

Data collection sheets

Procedure:

-

Experimental Design:

-

Select healthy, uniform plants of the target species and cultivar.

-

Design a randomized complete block design with a sufficient number of replications (e.g., 3-5 plants per treatment).

-

Treatments should include a negative control (no spray), a vehicle control (water + surfactant), and several concentrations of NAA.

-

-

Application Timing:

-

The timing of application is critical. For fruit set promotion, NAA is typically applied at or near full bloom.[11] Multiple applications may be necessary depending on the crop's flowering habit.

-

-

Application Method:

-

Calibrate the sprayer to ensure a uniform and consistent application rate.

-

Spray the entire canopy of the target plants until runoff, ensuring thorough coverage of the flowers.

-

Avoid spray drift to adjacent non-target plants.

-

Perform the application in the early morning or late evening to minimize evaporation and potential phytotoxicity.

-

-

Data Collection:

-

Before application, tag a representative number of branches on each plant and count the number of open flowers.

-

At a predetermined time after the application (e.g., 2-4 weeks), count the number of developing fruits on the tagged branches.

-

Calculate the percentage of fruit set as: (Number of fruits / Number of flowers) x 100.

-

Continue to monitor fruit retention and final yield at harvest.

-

Signaling Pathways and Experimental Workflows

Auxin Signaling Pathway in Fruit Set

Caption: Generalized auxin signaling pathway leading to fruit set.

Experimental Workflow for Evaluating NAA on Fruit Set

Caption: A typical experimental workflow for assessing the impact of NAA on fruit set.

Conclusion

While specific data on 7-Methyl-1-naphthylacetic acid remains elusive, the extensive research on 1-Naphthaleneacetic Acid provides a robust framework for understanding and applying synthetic auxins to enhance fruit set in various agricultural crops. The success of such applications hinges on carefully controlled experiments to determine the optimal concentration, timing, and application method for each specific crop and growing environment. The protocols and data presented here serve as a valuable resource for researchers and professionals in the field of drug development and agricultural science to design and execute studies aimed at improving crop yield and quality through the modulation of plant hormonal pathways.

References

- 1. Modulating auxin response stabilizes tomato fruit set - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Auxin and ethylene regulation of fruit set - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The making of virgin fruit: the molecular and genetic basis of parthenocarpy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 1-Naphthylacetic Acid NAA Plant Hormone Wholesale 98% TC Supplier [doraagri.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. lib3.dss.go.th [lib3.dss.go.th]

- 10. researchgate.net [researchgate.net]

- 11. marz.kau.edu.sa [marz.kau.edu.sa]

- 12. scialert.net [scialert.net]

- 13. researchgate.net [researchgate.net]

- 14. thomassci.com [thomassci.com]

Application Notes and Protocols for Preparing a Stock Solution of 7-Methyl-1-naphthyl acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-1-naphthyl acetic acid is a synthetic auxin, a class of plant hormones that play a crucial role in various growth and developmental processes. Accurate and consistent preparation of stock solutions is fundamental for reliable experimental outcomes in plant biology, agriculture, and drug development research. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions. The procedures outlined are based on established methods for the closely related and widely studied compound, 1-Naphthaleneacetic acid (NAA), due to the limited specific literature on its 7-methyl derivative.

Physicochemical Properties and Solubility

Understanding the solubility of this compound is critical for selecting the appropriate solvent for stock solution preparation. The data presented below is based on the known properties of NAA and is expected to be comparable for its 7-methyl analog.

| Property | Value |

| Molecular Formula | C₁₃H₁₂O₂ |

| Molecular Weight | 200.23 g/mol |

| Appearance | Colorless to light yellow crystalline solid |

| Water Solubility | Slightly soluble |

| Organic Solvent Solubility | Soluble in ethanol (B145695), methanol, acetone, ether, and chloroform[1][2] |

| Alkaline Solution Solubility | Soluble in aqueous solutions of NaOH or KOH[3][4][5] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Ethanol

This protocol is suitable for applications where the final concentration of ethanol in the experimental medium is not a concern.

Materials:

-

This compound (powder)

-

100% Ethanol

-

Volumetric flask (e.g., 10 mL or 50 mL)

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Sterile amber glass storage bottles or tubes wrapped in aluminum foil

-

Syringe filter (0.22 µm, solvent-resistant)

Procedure:

-

Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, weigh out 20.02 mg of this compound (Molecular Weight = 200.23 g/mol ).

-

Dissolution: Carefully transfer the weighed powder into a 10 mL volumetric flask.

-

Solubilization: Add approximately 7-8 mL of 100% ethanol to the flask.

-

Mixing: Place a magnetic stir bar in the flask and stir on a magnetic stirrer until the solid is completely dissolved.

-

Volume adjustment: Once dissolved, bring the volume up to the 10 mL mark with 100% ethanol.

-

Sterilization (Optional): If required for the experiment (e.g., plant tissue culture), filter-sterilize the stock solution using a 0.22 µm solvent-resistant syringe filter into a sterile container.

-

Storage: Aliquot the stock solution into sterile amber glass bottles or tubes to prevent photodecomposition and store at -20°C for long-term storage or at 4°C for short-term use.[3]

Protocol 2: Preparation of a 10 mM Stock Solution using NaOH

This protocol is recommended for aqueous-based experiments where an organic solvent is not desirable.

Materials:

-

This compound (powder)

-

1 M Sodium hydroxide (B78521) (NaOH) solution

-

Distilled or deionized water (autoclaved, if for sterile applications)

-

Volumetric flask (e.g., 10 mL or 50 mL)

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Sterile amber glass storage bottles or tubes wrapped in aluminum foil

-

pH meter

Procedure:

-

Weighing: Weigh out 20.02 mg of this compound and place it in a 10 mL volumetric flask.

-

Initial Dissolution: Add a small volume of 1 M NaOH dropwise while gently swirling until the powder dissolves. Use the minimum amount necessary.

-

Dilution: Add approximately 8 mL of distilled or deionized water to the flask.

-

Mixing: Stir the solution using a magnetic stirrer until it is homogeneous.

-

Volume Adjustment: Bring the solution to the final volume of 10 mL with distilled or deionized water.

-

pH Adjustment (Optional): If necessary for the experimental system, the pH can be adjusted using dilute HCl. However, be aware that lowering the pH significantly may cause the compound to precipitate.

-

Storage: Aliquot the stock solution into sterile, light-protected containers and store at -20°C.

Data Presentation: Solvent Comparison for Stock Solution Preparation

| Solvent | Concentration Range | Advantages | Disadvantages | Storage Stability |

| Ethanol | 1-100 mM | High solubility; suitable for many organic-based assays. | Can be toxic to some biological systems at higher final concentrations. | Stable at 4°C for months, indefinitely at -20°C.[3] |

| 1N NaOH/KOH | 1-100 mM | Avoids the use of organic solvents; suitable for aqueous media. | Results in a high pH stock solution; may require pH adjustment of the final medium. | Stable at 4°C for months, indefinitely at -20°C.[3][4] |

| DMSO | 1-100 mM | Excellent solvent for many organic compounds. | Can be toxic to cells at very low concentrations; may interfere with some assays. | Good, but repeated freeze-thaw cycles should be avoided. |

Diagrams

Caption: Workflow for stock solution preparation.

Caption: Simplified auxin signaling pathway.

References

Application Notes and Protocols for the Quantification of 7-Methyl-1-naphthyl acetic acid in Plant Tissues

Introduction

7-Methyl-1-naphthyl acetic acid (7-MNAA) is a synthetic auxin, a class of plant hormones that play a crucial role in various growth and developmental processes. Accurate quantification of 7-MNAA in plant tissues is essential for researchers in plant biology, agriculture, and drug development to understand its uptake, metabolism, and physiological effects. These application notes provide detailed protocols for the extraction, purification, and quantification of 7-MNAA from plant tissues using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Considerations

Due to the low endogenous levels of auxins in plant tissues, highly sensitive and specific analytical methods are required. Sample preparation is a critical step to remove interfering substances and enrich the analyte of interest. The choice of analytical technique will depend on the required sensitivity, selectivity, and available instrumentation.

Section 1: Sample Preparation

A robust sample preparation protocol is fundamental for accurate quantification. The following procedure is a general guideline and may require optimization based on the specific plant matrix.

Protocol 1: Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol describes a general method for extracting and purifying 7-MNAA from plant tissues.

Materials:

-

Plant tissue (fresh or frozen)

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Extraction solvent: 80% methanol (B129727) or acetone

-

Internal standard (e.g., ¹³C₆-1-Naphthaleneacetic acid)

-

Centrifuge

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Solvents for SPE: methanol, water, diethyl ether

-

Nitrogen evaporator

Procedure:

-

Homogenization: Freeze 1-5 grams of plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Transfer the powdered tissue to a centrifuge tube and add 10 mL of cold 80% methanol. Add an appropriate amount of internal standard. Vortex thoroughly and incubate at 4°C for at least 4 hours (or overnight) with gentle shaking.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant. Re-extract the pellet with another 5 mL of cold 80% methanol, centrifuge again, and combine the supernatants.

-

Solvent Evaporation: Evaporate the methanol from the combined supernatant under a stream of nitrogen gas at room temperature.

-

Acidification and Partitioning: Resuspend the aqueous residue in 5 mL of 0.1 M HCl. Partition twice against an equal volume of diethyl ether. Combine the ether fractions.

-

SPE Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the ether extract onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the 7-MNAA with 5 mL of methanol or diethyl ether.

-

-

Final Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS or a suitable solvent for GC-MS derivatization.

Section 2: Analytical Methodologies

The following are detailed protocols for the quantification of 7-MNAA using HPLC, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or fluorescence detection is a common method for auxin analysis. For 7-MNAA, UV detection is suitable due to the naphthalene (B1677914) ring structure.

Protocol 2: HPLC-UV Analysis

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Chromatographic Conditions:

| Parameter | Value |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% acetic acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm |

Calibration:

Prepare a series of standard solutions of 7-MNAA in the mobile phase at concentrations ranging from 0.1 to 50 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Quantitative Data Summary (Hypothetical):

| Parameter | Result |

| Linear Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | ~0.1 µg/mL |

| Retention Time | ~5.8 min (will vary with exact conditions) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, but requires derivatization of the acidic proton of 7-MNAA to increase its volatility.

Protocol 3: GC-MS Analysis

Derivatization:

-

To the dried extract from the sample preparation step, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

-

Heat the mixture at 70°C for 30 minutes.

-

After cooling to room temperature, the sample is ready for injection.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

GC-MS Conditions:

| Parameter | Value |

| Injector Temperature | 250°C |

| Oven Program | Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 50-500 |

| Selected Ion Monitoring (SIM) | Monitor characteristic ions of derivatized 7-MNAA (e.g., molecular ion and key fragments) |

Quantitative Data Summary (Hypothetical):

| Parameter | Result |

| Linear Range | 1 - 500 pg/µL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | ~0.5 pg/µL |

| Limit of Quantification (LOQ) | ~1 pg/µL |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method for quantifying low-abundance phytohormones.[1]

Protocol 4: LC-MS/MS Analysis

Instrumentation:

-

UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[1]

LC-MS/MS Conditions:

| Parameter | Value |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Ionization Mode | ESI Negative |

| Capillary Voltage | -3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | Precursor ion (e.g., [M-H]⁻ for 7-MNAA) → Product ions |

Multiple Reaction Monitoring (MRM) Transitions (Theoretical for 7-MNAA):

The exact mass transitions would need to be determined by infusing a standard of this compound. Based on the structure (C₁₃H₁₂O₂), the molecular weight is 200.24 g/mol . The precursor ion in negative mode would be m/z 199.2.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| 7-MNAA | 199.2 | To be determined | To be determined |

| ¹³C₆-NAA (Internal Std) | 191.1 | 145.1 | 115.1 |

Quantitative Data Summary (Hypothetical):

| Parameter | Result |

| Linear Range | 0.01 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.005 ng/mL |

| Limit of Quantification (LOQ) | ~0.01 ng/mL |

Section 3: Visualizations

Experimental Workflow Diagram

Caption: General workflow for the extraction and analysis of 7-MNAA.

Logical Relationship of Analytical Methods

Caption: Comparison of analytical methods for 7-MNAA quantification.

Note on Signaling Pathways: As this compound is a synthetic auxin, it is presumed to act through the endogenous auxin signaling pathway. A generalized diagram for auxin signaling is provided below.

Auxin Signaling Pathway

Caption: Simplified model of the TIR1/AFB-dependent auxin signaling pathway.

References

Application Notes: Utilizing 7-Methyl-1-naphthyl acetic acid for Callus Induction

Introduction

7-Methyl-1-naphthyl acetic acid (7-MNAA) is a synthetic auxin, a class of plant growth regulators that play a crucial role in various aspects of plant growth and development, including cell division and differentiation.[1][2] In plant tissue culture, auxins are fundamental for inducing the formation of callus, an undifferentiated mass of cells, from explant tissues.[3][4] This callus can then be used for a variety of applications, including plant regeneration, genetic transformation, and the production of secondary metabolites.[5][6] The addition of a methyl group to the naphthalene (B1677914) ring of 1-naphthylacetic acid (NAA) may influence its biological activity, potentially affecting its efficacy in callus induction. These application notes provide a framework for researchers to explore the potential of 7-MNAA in callus induction protocols.

Mechanism of Action

Synthetic auxins like 7-MNAA are expected to mimic the action of the natural auxin, indole-3-acetic acid (IAA).[1] The proposed mechanism involves the binding of 7-MNAA to auxin receptors in plant cells, which triggers a signaling cascade leading to the expression of genes involved in cell division and proliferation.[2] This process, in conjunction with a cytokinin, can lead to the formation of an unorganized callus mass from differentiated explant tissues. The ratio of auxin to cytokinin is a critical factor in determining the developmental fate of the cultured tissue, with an intermediate ratio generally favoring callus proliferation.

Applications in Research and Drug Development

-

Micropropagation: Callus induced by 7-MNAA can potentially be used for the large-scale propagation of commercially important or endangered plant species.

-

Secondary Metabolite Production: Callus cultures can be optimized to produce valuable secondary metabolites used in the pharmaceutical, cosmetic, and food industries.

-

Genetic Transformation: Callus provides a target tissue for genetic modification, enabling the development of plants with improved traits.

-

Somatic Embryogenesis: Callus can be induced to form somatic embryos, which can develop into whole plants, providing a powerful tool for plant breeding and synthetic seed production.

Experimental Protocols

Protocol 1: Callus Induction from Leaf Explants

This protocol describes a general method for inducing callus formation from leaf explants using 7-MNAA.

Materials:

-

Healthy, young leaves from the source plant

-

70% (v/v) Ethanol (B145695)

-

10% (v/v) Commercial bleach solution (e.g., Clorox®) with a few drops of Tween® 20

-

Sterile distilled water

-

Murashige and Skoog (MS) basal medium including vitamins

-

Plant agar (B569324) or other gelling agent

-

This compound (7-MNAA)

-

6-Benzylaminopurine (BAP)

-

Sterile petri dishes, scalpels, and forceps

-

Laminar flow hood

-

Growth chamber or incubator

Procedure:

-

Explant Preparation and Sterilization:

-

Excise young, healthy leaves from the donor plant.

-

Wash the leaves thoroughly under running tap water.

-

In a laminar flow hood, immerse the leaves in 70% ethanol for 30-60 seconds.

-

Transfer the leaves to a 10% bleach solution with Tween® 20 and agitate for 10-15 minutes.

-

Rinse the leaves 3-4 times with sterile distilled water to remove any traces of bleach.

-

Cut the sterilized leaves into small sections (approximately 1 cm²), avoiding the midrib.

-

-

Media Preparation:

-

Prepare MS basal medium according to the manufacturer's instructions.

-

Add sucrose to a final concentration of 3% (w/v).

-

Adjust the pH of the medium to 5.8.

-

Add plant agar to a final concentration of 0.8% (w/v) and heat to dissolve.

-

Dispense the medium into culture vessels (e.g., petri dishes or test tubes).

-

Autoclave the medium at 121°C for 20 minutes.

-

After the medium has cooled but not solidified, add filter-sterilized stock solutions of 7-MNAA and BAP to achieve the desired final concentrations (see Table 1).

-

-

Inoculation and Incubation:

-

Place the prepared leaf explants onto the surface of the solidified MS medium.

-

Seal the culture vessels with parafilm.

-

Incubate the cultures in a growth chamber at 25 ± 2°C in the dark for the initial 1-2 weeks to promote callus induction. Subsequently, a 16-hour photoperiod can be introduced.

-

-

Data Collection and Maintenance:

-

Observe the cultures weekly for signs of callus formation.

-

Record the percentage of explants forming callus and the fresh weight of the callus after a defined period (e.g., 4-6 weeks).

-

Subculture the developing callus onto fresh medium every 3-4 weeks.

-

Hypothetical Data for Callus Induction using 7-MNAA

Table 1: Effect of 7-MNAA and BAP on Callus Induction from Leaf Explants after 4 Weeks

| Treatment ID | 7-MNAA (mg/L) | BAP (mg/L) | Callus Induction (%) | Callus Fresh Weight (g) | Callus Morphology |

| T1 | 0.0 | 0.5 | 5 | 0.02 | No significant callus |

| T2 | 0.5 | 0.5 | 65 | 0.25 | Friable, light yellow |

| T3 | 1.0 | 0.5 | 85 | 0.48 | Friable, light yellow |

| T4 | 2.0 | 0.5 | 95 | 0.65 | Compact, greenish |

| T5 | 4.0 | 0.5 | 70 | 0.52 | Compact, browning |

| T6 | 2.0 | 0.0 | 20 | 0.10 | Rooty callus |

| T7 | 2.0 | 1.0 | 80 | 0.58 | Compact, green |

Visualizations

Diagram 1: Proposed Auxin Signaling Pathway for Callus Induction

Caption: Proposed signaling pathway of 7-MNAA leading to callus formation.

Diagram 2: Experimental Workflow for Callus Induction

Caption: A typical workflow for inducing and maintaining callus cultures.

References

- 1. 2-Methyl-1-naphthaleneacetic acid | 85-08-5 | Benchchem [benchchem.com]

- 2. alpha-Methyl-1-naphthaleneacetic Acid|3117-51-9 [benchchem.com]

- 3. plantcelltechnology.com [plantcelltechnology.com]

- 4. Plant tissue culture - Wikipedia [en.wikipedia.org]

- 5. In vitro plant tissue culture: means for production of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labassociates.com [labassociates.com]

Application Notes and Protocols for Foliar Spray of 7-Methyl-1-naphthyl acetic acid (7-MNAA) for Crop Improvement

Disclaimer: Scientific literature with specific data on the foliar application of 7-Methyl-1-naphthyl acetic acid (7-MNAA) for crop improvement is limited. The following application notes and protocols are primarily based on research conducted with the closely related and well-studied synthetic auxin, 1-Naphthaleneacetic acid (NAA). It is strongly recommended that researchers conduct preliminary dose-response trials for 7-MNAA on their specific crop of interest to determine optimal concentrations and application timings.

Introduction

This compound (7-MNAA) is a synthetic auxin, a class of plant growth regulators that play a crucial role in various physiological processes.[1] Like other auxins, 7-MNAA is expected to influence cell division and elongation, root formation, fruit set and development, and responses to environmental stress.[1][2] Foliar application provides a direct method for delivering this plant growth regulator to the aerial parts of the plant, allowing for rapid absorption and translocation.[3]

Potential Applications in Crop Improvement

Based on the known effects of the similar compound NAA, foliar application of 7-MNAA may be beneficial for:

-

Enhancing Root Growth: Promoting the formation of adventitious roots.[1]

-

Improving Fruit Set and Development: Increasing fruit set, preventing premature fruit drop, and potentially leading to larger and more uniform fruits.[1][4]

-

Controlling Flowering: In some plant species, it may be used to influence the timing and intensity of flowering.

-

Mitigating Abiotic Stress: Aiding plants in coping with environmental stressors such as drought and salinity.[5][6]

-

Increasing Overall Yield: By positively influencing various growth parameters, it can contribute to a higher crop yield.[4][7]

Quantitative Data Summary (Based on 1-Naphthaleneacetic acid - NAA)

The following tables summarize the quantitative effects of NAA application on various crops. These values should be considered as a starting point for designing experiments with 7-MNAA.

Table 1: Effect of NAA Foliar Spray on Chilli (Capsicum annuum L.) [4]

| Parameter | Farmer's Practice (Control) | NAA @ 20 PPM | % Increase |

| Plant Height (cm) | 55.80 | 70.45 | 26.25% |

| Number of Branches/Plant | - | 14.15 | - |

| Fruit Set (%) | - | 49.42 | - |

| Fruit Length (cm) | - | 8.40 | - |

| Fruit Weight (g) | - | 3.65 | - |

| Number of Fruits/Plant | - | 133.55 | - |

| Fruit Yield (q/ha) | - | 292.50 | - |

| Days to First Harvest | 97.35 | 84.50 | -13.20% |

Table 2: Effect of NAA Foliar Spray on Coarse Rice (Oryza sativa L.) at Different Growth Stages [7]

| NAA Concentration (ml/ha) | Growth Stage | Biomass Yield (t/ha) | Paddy Yield (t/ha) | Straw Yield (t/ha) |

| 0 (Control) | - | 13.00 - 14.10 | - | - |

| 90 | Tillering | - | - | - |

| 90 | Panicle Initiation | 18.90 - 19.10 | 8.00 - 8.20 | 12.00 - 12.30 |

| 90 | Grain Formation | - | - | - |

Table 3: Effect of NAA Foliar Spray on Cucumber (Cucumis sativus L.) under Heat Stress (in combination with Potassium Nitrate) [8]

| Treatment | Increase in Fruit Length (%) | Increase in Fruit Weight (%) | Increase in Number of Fruits/Plant (%) | Increase in Fruit Yield/Plant (%) |

| NAA 50 mg/L | - | - | - | - |

| NAA 100 mg/L | - | - | - | - |

| KNO₃ 500 mg/L + NAA 50 mg/L | - | - | - | - |

| KNO₃ 500 mg/L + NAA 100 mg/L | - | - | - | - |

| KNO₃ 1000 mg/L + NAA 50 mg/L | - | - | - | - |

| KNO₃ 1000 mg/L + NAA 100 mg/L | 176.11 | 15.11 | 95.61 | 125.22 |

Table 4: Effect of NAA Foliar Spray on Maize (Zea mays L.) under Drought Stress [5][9]

| Parameter | Control | Drought | Drought + NAA |

| Leaf Water Status | High | Significant Drop | Alleviated |

| Chlorophyll Content | High | Significant Drop | Alleviated |

| Carotenoid Content | High | Significant Drop | Alleviated |

| Proline Content | Low | Increase | Further Increase |

| Sugar Content | Low | Increase | Further Increase |